![molecular formula C15H16N2O4S B2473255 4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795477-29-0](/img/structure/B2473255.png)
4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
The compound 4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one and related derivatives have been explored for their potential in synthesizing various heterocyclic compounds with significant antibacterial activities. Research indicates that azetidinone derivatives, alongside pyrazole, thiazolidinone, and other heterocyclic frameworks, can be synthesized with modifications to exhibit targeted antimicrobial properties against a variety of bacterial strains. These compounds are prepared through various synthetic routes including microwave irradiative cyclocondensation, Betti’s condensation reaction, and other cyclocondensation processes, showcasing their versatility and applicability in designing new antibacterial agents (Deohate & Palaspagar, 2020; Chopde, Meshram, & Pagadala, 2012; Abeed, Youssef, & Hegazy, 2017).
Anticancer and Antidiabetic Activities
These compounds also exhibit promising antidiabetic and renoprotective activities, indicating their potential in therapeutic applications beyond antimicrobial treatments. The design and synthesis of such compounds, incorporating the azetidinone and pyrazole moieties, contribute to the development of novel treatments with enhanced biological activities. Their structure-activity relationships are carefully studied to optimize their therapeutic efficacy against various diseases, including cancer and diabetes (Abeed, Youssef, & Hegazy, 2017).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds utilizing azetidinone derivatives is a critical area of research due to their broad range of biological activities. These activities include not only antibacterial but also antifungal, anticancer, and various other pharmacological properties. The chemical versatility of these compounds allows for the creation of numerous derivatives, each with potentially unique and beneficial biological activities. This versatility underscores the importance of azetidinone and related compounds in the development of new pharmaceutical agents (Ghorab, El-Gazzar, & Alsaid, 2014; Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
properties
IUPAC Name |
4-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8-4-11(5-13(18)20-8)21-12-6-17(7-12)15(19)14-9(2)16-10(3)22-14/h4-5,12H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEKJHDAIATNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
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